3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
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Overview
Description
3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is an intricate organic compound featuring a complex structure with potential applications in medicinal chemistry, biological studies, and industrial processes. Characterized by its unique chemical architecture, it presents opportunities for diverse scientific exploration.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with their targets and induce a variety of biological effects .
Biochemical Pathways
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide valuable insights into the potential bioavailability of the compound.
Result of Action
Compounds with similar structures have been found to have weak to high cytotoxic activities against tumor cell lines . This suggests that the compound may have potential anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multi-step organic reactions. Starting materials include substituted benzamides and various triazolo and thiophene derivatives. Common steps include:
Nucleophilic substitution: reactions to introduce methoxy and triazolo groups.
Cyclization: reactions to form the triazolo[4,3-b]pyridazin moiety.
Coupling reactions: for attaching the phenyl and thiophene units.
Industrial Production Methods
In industrial settings, high-throughput synthesis might employ automated parallel reactors to optimize yield and purity. Key methods include:
Use of microwave-assisted synthesis to enhance reaction rates.
Flow chemistry: techniques for continuous production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Often using agents like potassium permanganate or hydrogen peroxide.
Reduction: Utilizing reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Including halogenation with reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
Intermediate in organic synthesis, especially in heterocyclic chemistry.
Precursor for the development of novel compounds with potential pharmacological activity.
Biology
Used in biochemical studies to understand enzyme interactions and inhibition mechanisms.
Probe for studying the activity of certain biological pathways.
Medicine
Investigation of its potential as an anti-cancer or anti-inflammatory agent.
Studies on its efficacy in treating neurological disorders.
Industry
Application in materials science for developing new polymers or coatings.
Potential use in agriculture as a bioactive agent for pest control.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(4-(3-(thiophen-2-yl)-pyridazin-6-yl)phenyl)benzamide.
3-methoxy-N-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide.
3-methoxy-N-(4-(3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide.
Uniqueness
Compared to similar compounds, 3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide shows unique binding properties due to the positioning of the thiophene ring, affecting its pharmacokinetics and pharmacodynamics, making it a promising candidate for further study in various fields.
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Properties
IUPAC Name |
3-methoxy-N-[4-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2S/c1-30-18-5-2-4-16(14-18)23(29)24-17-9-7-15(8-10-17)19-11-12-21-25-26-22(28(21)27-19)20-6-3-13-31-20/h2-14H,1H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZPDWRGHFSKAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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